molecular formula C6H6N2O4 B1661962 4-Hydroxy-6-methyl-3-nitro-2-pyridone CAS No. 4966-90-9

4-Hydroxy-6-methyl-3-nitro-2-pyridone

Cat. No. B1661962
CAS RN: 4966-90-9
M. Wt: 170.12
InChI Key: QIKWTNPFTOEELW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a piperidone derivative . It is used as a reactant in the synthesis of various compounds .


Synthesis Analysis

This compound may be used as a reactant in the synthesis of pyridylthiazole derivative and 4-chloro-6-methyl-3-nitro-2-pyridone .


Chemical Reactions Analysis

4-Hydroxy-6-methyl-3-nitro-2-pyridone is used as a reactant in the synthesis of pyridylthiazole derivative and 4-chloro-6-methyl-3-nitro-2-pyridone .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C6H6N2O4 and a molecular weight of 170.12 . It has a density of 1.6±0.1 g/cm3, a boiling point of 501.5±45.0 °C at 760 mmHg, and a flash point of 257.1±28.7 °C . It also has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 99 Å2, and a molar volume of 107.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-6-methyl-3-nitro-2-pyridone and its derivatives have been widely studied for their chemical properties and applications in synthesis. For instance, Dyadyuchenko et al. (2004) investigated the electrophilic and nucleophilic substitution under chlorination and nitration reactions for 6-hydroxy- and 6-methyl-substituted derivatives of pyridones, which are used as synthons in the synthesis of polyhalo- and nitro-substituted nicotinic acids and their amides (Dyadyuchenko, Strelkov, Mikhailichenko, & Zaplishny, 2004).

Biological and Medicinal Applications

4-Hydroxy-2-pyridones and their derivatives exhibit a range of biological effects. Kamali and Shahi (2022) highlighted their roles in chemical mediation between entomopathogenic fungi and insects and noted their properties including antifungal, antibiotic, insecticidal, cytotoxic, neurotoxic, antiproliferative, and antibacterial activities. These compounds are found in various natural products and are valuable in the discovery of new drug compounds (Kamali & Shahi, 2022).

Applications in Tuberculosis Treatment

Specifically, 4-Hydroxy-2-pyridones have shown promise in the treatment of multidrug-resistant Mycobacterium tuberculosis. Manjunatha et al. (2015) discovered that direct inhibitors of the mycobacterial protein InhA, derived from 4-hydroxy-2-pyridones, are active against multidrug-resistant tuberculosis strains. This offers a new path for tuberculosis treatment, especially in cases where traditional treatments are ineffective (Manjunatha et al., 2015).

Structural and Chemical Analysis

In the realm of chemical analysis, the structure of 4-hydroxy-6-methyl-2-pyridone has been characterized, providing a basis for understanding its reactivity and interactions with other chemicals. For instance, Chun-Shan Wang (1970) characterized the structure of 4-hydroxy-6-methyl-2-pyridone and studied its reactions with benzenesulfonyl chloride, revealing insights into the electrophilic attack patterns of these compounds (Chun-Shan Wang, 1970)

Safety And Hazards

The compound is considered hazardous. It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWTNPFTOEELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715763
Record name 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methyl-3-nitro-2-pyridone

CAS RN

4966-90-9
Record name 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-3-nitro-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 70% nitric acid (30 mL), 4-hydroxy-6-methylpyridin-2(1H)-one (10.5 g, 83.9 mmol) was added under ice-cold conditions, and the resultant mixture was stirred at 70° C. for 1.5 hours. The reaction solution was added to ice water (70 mL) under ice-cold conditions. The reaction solution was filtered, washed sequentially with cold water, tetrahydrofuran and diethylether, and then dried. 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one (11.5 g, yield 80%) was obtained as a yellow crystal.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Mızrak, M Ağar, A Altindal… - Journal of Porphyrins …, 2016 - World Scientific
… -4-yloxy groups conjugated to the Pc core was synthesized by the nucleophilic aromatic substitution reaction of 4-nitrophthalonitrile (1) with 4-hydroxy-6methyl-3-nitro-2-pyridone (2) …
Number of citations: 6 www.worldscientific.com
SK Kailasa, JV Rohit - Sensors and Actuators B: Chemical, 2017 - Elsevier
… In this work, we have fabricated gold nanoparticles (Au NPs) with multifunctional groups of 4-hydroxy-6-methyl-3-nitro-2-pyridone-dithiocarbamate derivative and used as plasmonic …
Number of citations: 21 www.sciencedirect.com
CD Dzierba, AG Takvorian, M Rafalski… - Journal of medicinal …, 2004 - ACS Publications
… Synthesis of the desired pyridopyrazinones started from commercially available 4-hydroxy-6-methyl-3-nitro-2-pyridone, 3 (Scheme 1). The 4-hydroxyl was selectively converted into a …
Number of citations: 15 pubs.acs.org
SK Kailasa, RK Singhal, H Basu, TJ Park - Handbook of Nanomaterials in …, 2020 - Elsevier
… Briefly, various dithiocarbamates such as 4-hydroxy-6-methyl-3-nitro-2-pyridone-dithiocarbamate (HMNP-DTC) [42], ractopamine-dithiocarbamate (RAC-DTC) [43], nitro and hydroxy …
Number of citations: 3 www.sciencedirect.com
CK Adokoh - RSC advances, 2020 - pubs.rsc.org
… nanoparticles (AuNPs) plasmonic sensor for simple and competitive detection of diafenthiuron has been developed with multifunctional groups of 4-hydroxy-6-methyl-3-nitro-2-pyridone-…
Number of citations: 42 pubs.rsc.org
NV Ghinaiya, TJ Park, SK Kailasa - Journal of Photochemistry and …, 2023 - Elsevier
… by the addition of different nitro group containing aromatic compounds (2,4-dinitro phenyl hydrazine, 2-mercapto 5-nitrobenzimidazole, 4-hydroxy 6-methyl 3-nitro 2-pyridone, p-nitro …
Number of citations: 2 www.sciencedirect.com
SK Kailasa, RK Singhal, H Basu - Handbook of Nanomaterials in …, 2019 - books.google.com
… Briefly, various dithiocarbamates such as 4-hydroxy-6-methyl-3-nitro-2-pyridone-dithiocarbamate (HMNP-DTC)[42], ractopamine-dithiocarbamate (RAC-DTC)[43], nitro and hydroxy …
Number of citations: 0 books.google.com
C Maurya, S Bajpai - Journal of Applied Science and …, 2022 - jase.a2zjournals.com
… Kailasa et al. prepared nanoparticals of gold derivative of 4-hydroxy-6-methyl-3-nitro-2-pyridone-dithiocarbamate and investigated its use in simple and compitative detection of …
Number of citations: 3 jase.a2zjournals.com
Y Huang, F Bennett, V Girijavallabhan, C Alvarez… - Tetrahedron …, 2010 - Elsevier
… Beginning with commercially available 4-hydroxy-6-methyl-3-nitro-2-pyridone 24, the 4-hydroxyl was transformed selectively into the chloride 25 by formation of the cyclohexylamine …
Number of citations: 4 www.sciencedirect.com
VN Mehta, N Ghinaiya, JV Rohit, RK Singhal… - TrAC Trends in …, 2022 - Elsevier
… Colorimetric sensing mechanism for the detection of diafenthiuron using 4-hydroxy-6-methyl-3-nitro-2-pyridone-dithiocarbamate (HMNP-DTC)-Au NPs as a sensor [Reprinted with the …
Number of citations: 35 www.sciencedirect.com

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